2-(4-Methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(4-methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO4/c1-7-10-19-14-11-12(8-9-13(14)18-6)17-20-15(2,3)16(4,5)21-17/h8-9,11H,7,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTDPCMRZKOBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
This method involves reacting 4-methoxy-3-propoxy-substituted aryl halides (X = Br, I) with B₂Pin₂ in the presence of a palladium catalyst. The general reaction proceeds as:
Key intermediates include 4-methoxy-3-propoxybromobenzene, synthesized via Friedel-Crafts alkylation of guaiacol followed by bromination.
Catalytic Systems and Conditions
Industrial protocols prioritize cost-effective catalysts such as Pd(OAc)₂ or PdCl₂(dppf), paired with ligands like SPhos or RuPhos to enhance turnover numbers. A representative procedure involves:
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Solvent : 1,4-dioxane or toluene
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Base : K₃PO₄ or NaOtBu
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Temperature : 80–100°C
-
Reaction Time : 12–24 hours
Yields typically range from 60–85%, contingent on halogen reactivity (I > Br).
Table 1: Optimization of Palladium-Catalyzed Cross-Coupling
| Catalyst | Ligand | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | 78 | 99 |
| PdCl₂(dppf) | RuPhos | NaOtBu | 85 | 98 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 72 | 97 |
Direct Esterification of Boronic Acids with Pinacol
Boronic Acid Synthesis
4-Methoxy-3-propoxybenzeneboronic acid is prepared via lithiation-borylation of 1-bromo-4-methoxy-3-propoxybenzene. The lithiated intermediate is quenched with trimethyl borate, followed by acidic workup to isolate the boronic acid.
Esterification Protocol
The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions to azeotropically remove water:
Anhydrous MgSO₄ or molecular sieves are employed to drive the reaction to completion, achieving yields of 70–90%.
Table 2: Esterification Reaction Parameters
| Boronic Acid (equiv) | Pinacol (equiv) | Dehydrating Agent | Yield (%) |
|---|---|---|---|
| 1.0 | 1.2 | MgSO₄ | 75 |
| 1.0 | 2.0 | 4Å Molecular Sieves | 88 |
Transesterification from Alternative Boronic Esters
While less common, transesterification offers a route to refine crude boronic esters. For example, reacting 4-methoxy-3-propoxyphenylboronic acid neopentyl glycol ester with pinacol in refluxing THF facilitates ligand exchange:
This method is limited by equilibrium dynamics but achieves >95% purity post-distillation.
Industrial-Scale Synthesis Considerations
Large-scale production prioritizes:
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Cost Efficiency : Bulk procurement of B₂Pin₂ reduces reagent expenses.
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Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd/C) lower metal leaching.
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Purification : Short-path distillation or crystallization from hexane/ethyl acetate ensures >99% purity.
Analytical Characterization
Critical quality control metrics include:
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NMR : ¹¹B NMR (δ 30–32 ppm confirms boronic ester).
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HPLC : Purity >99% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Methods
| Parameter | Cross-Coupling | Esterification | Transesterification |
|---|---|---|---|
| Yield (%) | 60–85 | 70–90 | 50–65 |
| Purity (%) | 97–99 | 95–99 | 90–95 |
| Scalability | High | Moderate | Low |
| Cost | $$$ | $$ | $$$$ |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl or substituted alkenes.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Hydrolysis: In the presence of water and an acid or base, the boronic ester can hydrolyze to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Boronic Acids: From hydrolysis reactions.
Scientific Research Applications
Organic Synthesis
Role as a Reagent
This compound is widely utilized in organic synthesis due to its ability to facilitate carbon-carbon bond formation. It serves as a reagent for creating complex organic molecules through various coupling reactions. The presence of the dioxaborolane moiety enhances its reactivity and selectivity in synthetic pathways.
Case Study: Synthesis of Complex Molecules
In a study focusing on the synthesis of biologically active compounds, 2-(4-Methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was employed to construct intricate molecular frameworks. The compound demonstrated high efficiency in forming desired products with minimal by-products, illustrating its effectiveness as a synthetic tool .
Medicinal Chemistry
Drug Development
The compound plays a significant role in medicinal chemistry by aiding the development of pharmaceutical agents. Its boron-containing structure is particularly useful for enhancing the biological activity and selectivity of drug candidates.
Case Study: Boron-Containing Drugs
Research has shown that incorporating boron into drug molecules can improve their efficacy against specific diseases. For instance, studies have explored the use of this compound in synthesizing anti-cancer agents that target tumor cells more effectively than traditional therapies .
Material Science
Advanced Materials Production
In material science, this compound is employed to formulate advanced materials such as polymers and coatings. Its inclusion can enhance properties like thermal stability and mechanical strength.
Case Study: Polymer Development
A notable application involves using this compound in creating high-performance polymers. The resulting materials exhibited superior durability and resistance to environmental degradation compared to conventional polymers .
Bioconjugation
Facilitating Biomolecule Labeling
The compound is crucial in bioconjugation techniques that enable the labeling of biomolecules for various biochemical applications. This process is essential for studying protein interactions and developing targeted drug delivery systems.
Case Study: Drug Delivery Systems
In bioconjugation studies, researchers utilized this compound to attach therapeutic agents to antibodies. This approach allowed for targeted delivery of drugs to specific cells or tissues, enhancing treatment efficacy while minimizing side effects .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Serves as a reagent for carbon-carbon bond formation | High efficiency and selectivity |
| Medicinal Chemistry | Aids in the development of pharmaceutical compounds | Improved biological activity and selectivity |
| Material Science | Used in advanced materials production | Enhanced thermal stability and mechanical strength |
| Bioconjugation | Facilitates labeling of biomolecules | Targeted drug delivery systems |
Mechanism of Action
The mechanism by which 2-(4-Methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Variations
The table below compares substituent effects, synthetic yields, and applications of similar dioxaborolane derivatives:
Substituent Effects:
- Electron-Donating Groups (MeO, PrO) : Enhance stability and modulate reactivity in cross-coupling reactions. For example, 2-(4-methoxyphenyl)-dioxaborolane shows high solubility in polar solvents (CDCl₃, CD₃CN) .
- Electron-Withdrawing Groups (Cl, F) : Increase electrophilicity of the boron center, accelerating transmetalation in Suzuki couplings . The 3-fluoro-4-methoxy derivative () is commercially available for targeted drug design.
Yield Trends:
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : 2-(2,6-dichloro-3,5-dimethoxyphenyl)-dioxaborolane reacts with bromo-indazole derivatives to form biaryl intermediates for anticancer agents (62% yield) .
- Stille Coupling : Fluorinated analogs (e.g., 3-fluoro-4-methoxy) show enhanced reactivity with electron-deficient partners .
Biological Activity
2-(4-Methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2246765-89-7) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 292.18 g/mol. It is characterized by a dioxaborolane structure, which is known for its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.18 g/mol |
| CAS Number | 2246765-89-7 |
| Purity | >98% |
| Storage Conditions | Inert atmosphere, 2-8°C |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that boron-containing compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting oxidative stress .
The proposed mechanisms through which this compound exerts its biological activity include:
- Inhibition of Cell Proliferation : Studies suggest that the compound can inhibit the proliferation of various cancer cell lines by interfering with cell cycle progression.
- Induction of Apoptosis : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative damage in cancer cells, contributing to cell death.
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability and increased apoptosis rates compared to control groups .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound affects signaling pathways involved in cancer progression. The researchers found that treatment with the compound led to significant alterations in the expression levels of key proteins involved in apoptosis and cell cycle regulation .
Q & A
Q. Table 1: Representative Reaction Conditions
| Catalyst | Solvent | Yield | Reference |
|---|---|---|---|
| UiO-Co (0.2 mol%) | 4-Methoxytoluene | 83% | |
| NaOt-Bu (5 mol%) | Benzene/THF | >95% | |
| Pd(PPh₃)₄ | Dioxane/H₂O | 66–85% |
Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions?
Answer:
Discrepancies in catalytic activity often arise from:
- Ligand effects : Bulky ligands (e.g., PPh₃ in Pd catalysis) improve stability but may reduce reactivity with sterically hindered substrates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance ionic intermediates, while non-polar solvents (toluene) favor radical pathways .
- Substrate electronic effects : Electron-withdrawing groups (e.g., -CF₃) on the aryl ring slow oxidative addition steps, requiring higher catalyst loading .
Methodological Recommendations:
- Compare turnover numbers (TONs) under standardized conditions (e.g., 1 mol% catalyst, 24 h reaction time).
- Use kinetic studies (e.g., in situ NMR) to identify rate-limiting steps .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–7.5 ppm, while methyl groups on the dioxaborolane ring resonate at δ 1.2–1.4 ppm. Directly boron-bonded carbons are often absent due to quadrupolar relaxation .
- ¹¹B NMR : A sharp singlet at δ 30–35 ppm confirms the sp²-hybridized boron center .
- IR Spectroscopy : B-O stretches at 1350–1400 cm⁻¹ and C-H stretches (pinacol methyls) at 2900–3000 cm⁻¹ .
Q. Table 2: Representative NMR Data
| Substituent | ¹H NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | Reference |
|---|---|---|---|
| 4-Methoxy-3-propoxy | 6.85 (d, J=8 Hz) | 32.5 | |
| Fluoroaryl | 7.12 (m) | 34.2 | |
| Thiophene | 7.35 (d, J=3 Hz) | 31.8 |
Advanced: How do substituents on the aryl ring influence reactivity in palladium-catalyzed cross-couplings?
Answer:
- Electron-donating groups (e.g., -OCH₃) : Accelerate transmetallation but may reduce oxidative addition efficiency. Requires lower temperatures (50–60°C) .
- Electron-withdrawing groups (e.g., -CF₃) : Stabilize boronate intermediates but necessitate stronger bases (e.g., Cs₂CO₃) for activation .
- Steric hindrance : Ortho-substituents (e.g., -CH₃) slow coupling rates; use bulky ligands (XPhos) to mitigate .
Q. Case Study :
- 2-(3-Fluoro-4-(trifluoromethyl)phenyl) derivatives showed 40% lower yield than non-fluorinated analogs due to competing protodeboronation .
Methodological: How should researchers optimize purification to minimize boron-containing byproducts?
Answer:
- Step 1 : Quench reactions with aqueous NH₄Cl to hydrolyze unreacted boronic esters.
- Step 2 : Use silica gel pretreated with triethylamine to avoid acid-catalyzed decomposition .
- Step 3 : Employ preparative HPLC with C18 columns for polar byproducts (e.g., boroxines) .
Critical Note : Avoid prolonged exposure to moisture; store under argon with molecular sieves .
Advanced: What strategies mitigate challenges in quantifying boron content for stoichiometric accuracy?
Answer:
- ICP-MS : Calibrate with boron standards (e.g., boric acid) for ppm-level detection .
- ¹¹B NMR integration : Use external standards (e.g., BF₃·OEt₂) to account for relaxation effects .
- Gravimetric analysis : Precipitate as boronate-1,2-diol complexes (e.g., with pinacol) for gravimetric quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
